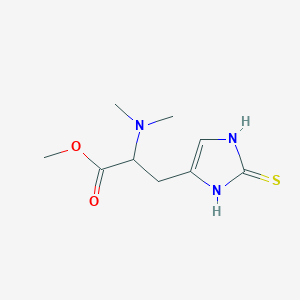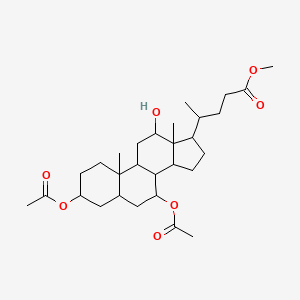
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo es un compuesto químico con la fórmula molecular C29H46O6 y un peso molecular de 490.6719 g/mol . Es un derivado del ácido colano-24-oico y es conocido por su estructura única, que incluye múltiples grupos acetiloxi y un grupo hidroxilo. Este compuesto también se conoce como éster metílico del diacetato de ácido ursodeoxicólico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo normalmente implica la esterificación del ácido ursodeoxicólico con anhídrido acético en presencia de un catalizador. Las condiciones de reacción suelen incluir:
Temperatura: La reacción suele llevarse a cabo a temperaturas elevadas para facilitar el proceso de esterificación.
Catalizador: Los catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan comúnmente.
Métodos de producción industrial
En un entorno industrial, la producción del 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo implica procesos de esterificación a gran escala. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad de producto constante y un alto rendimiento. Los parámetros de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo sufre varias reacciones químicas, incluyendo:
Hidrólisis: Los grupos éster pueden hidrolizarse para producir el ácido carboxílico y el alcohol correspondientes.
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Sustitución: Los grupos acetiloxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas utilizando reactivos como el ácido clorhídrico o el hidróxido de sodio.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Hidrólisis: Ácido ursodeoxicólico y ácido acético.
Oxidación: Cetonas o aldehídos dependiendo del agente oxidante utilizado.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo empleado.
Aplicaciones Científicas De Investigación
El 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus posibles efectos en los procesos celulares y las vías metabólicas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de enfermedades hepáticas y otras afecciones médicas.
Industria: Se utiliza en la producción de productos farmacéuticos y como intermedio en la fabricación química.
Mecanismo De Acción
El mecanismo de acción del 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo implica su interacción con dianas moleculares y vías específicas. Se cree que modula el metabolismo de los ácidos biliares e influye en la actividad de las enzimas implicadas en la digestión y absorción de los lípidos. Los efectos del compuesto en las vías de señalización celular y la expresión génica también son áreas de investigación activa .
Comparación Con Compuestos Similares
Compuestos similares
Ácido colano-24-oico, 3,7,12-tris(acetiloxi)-, éster metílico: Otro derivado con grupos acetiloxi adicionales.
Ácido isoquenodesoxicólico, éster acético-metílico: Un isómero con diferente disposición espacial de los grupos funcionales.
Ácido isoursodeoxicólico, éster acético-metílico: Otro isómero con propiedades biológicas distintas.
Unicidad
El 3,7-bis(acetiloxi)-12-hidroxicolano-24-oato de metilo es único debido a su combinación específica de grupos funcionales y sus posibles aplicaciones terapéuticas. Su estructura distintiva permite interacciones específicas con moléculas biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C29H46O7 |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3 |
Clave InChI |
VKXXPYARELKQOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
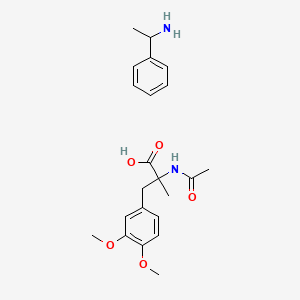
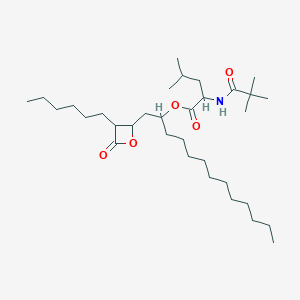
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)
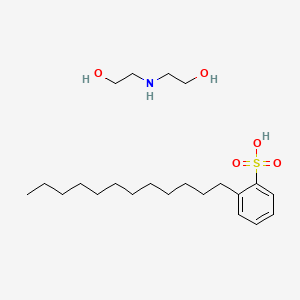
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
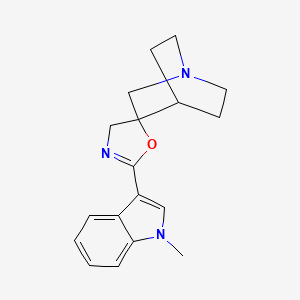
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

